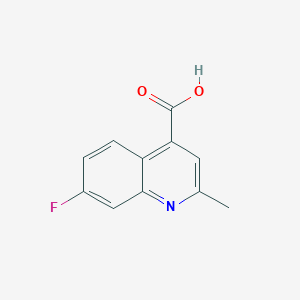

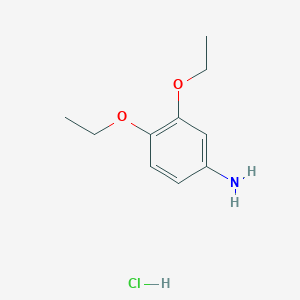

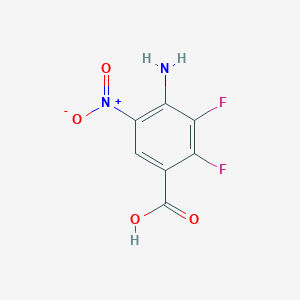

N-(ciclopropilmetil)-3-(trifluorometil)anilina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" is a chemical entity that appears to be related to various research areas, including organometallic chemistry and synthetic organic chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can be informative for a comprehensive analysis of the compound .

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, a practical synthesis of N-cyclopropylanilines has been achieved through a condensation reaction of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane, which suggests a potential pathway for synthesizing the cyclopropylmethyl group in the target compound . Additionally, the synthesis of anilino-substituted enone ligands bearing trifluoromethyl groups has been reported, which could provide insights into the incorporation of the trifluoromethyl group into aniline derivatives .

Molecular Structure Analysis

While the molecular structure of "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" is not directly analyzed in the provided papers, the structure of related compounds has been characterized. For example, the X-ray diffraction analysis of cyclometalated diironhexacarbonyl isomers provides valuable information on the bonding and geometry of similar aniline derivatives . This information could be extrapolated to predict the molecular geometry and electronic structure of the target compound.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving aniline derivatives. The neutral Ni(II) complexes derived from anilino-substituted enone ligands have been shown to be active in the polymerization of ethylene, indicating that aniline derivatives with electron-withdrawing groups like trifluoromethyl can participate in significant catalytic processes . Additionally, the reaction of N-(3-methyl-2-thienylmethylidene)aniline with Fe2(CO)9 under mild conditions leads to organometallic products and hydrogenated products, suggesting that aniline derivatives can undergo complex transformations involving metal centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of "N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline" can be inferred from related compounds. The presence of trifluoromethyl groups is known to influence the chemical reactivity and physical properties of aromatic compounds due to their strong electron-withdrawing nature. This can affect the acidity of adjacent protons, the stability of the compound, and its behavior in various chemical environments. The synthesis of isomeric (3,3,3-trifluoropropyl)anilines and their subsequent characterization would provide data on the impact of trifluoromethyl groups on aniline derivatives .

Aplicaciones Científicas De Investigación

Ciencias Ambientales

El estudio del destino ambiental de los compuestos fluorados como la N-(ciclopropilmetil)-3-(trifluorometil)anilina es esencial. Puede ayudar a comprender la persistencia y la posible bioacumulación de tales compuestos en los ecosistemas, guiando el desarrollo de productos químicos más seguros.

Cada una de estas aplicaciones aprovecha las propiedades únicas del grupo trifluorometil, destacando la versatilidad del compuesto en la investigación científica. La información proporcionada aquí se basa en el conocimiento general de los compuestos trifluorometil y sus aplicaciones en diversos campos de investigación .

Mecanismo De Acción

Target of Action

Trifluoromethyl-containing compounds, which have three equivalent c–f bonds, constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective c–f bond activation .

Mode of Action

It’s known that trifluoromethyl-containing compounds can undergo c–f bond activation, which is a challenging task in organic synthesis .

Biochemical Pathways

The compound may be involved in the biosynthesis of cyclopropane, a structural motif widespread in natural products and usually essential for biological activities . The enzymatic cyclopropanations can be grouped into two major pathways according to whether the reaction involves an exogenous C1 unit from S-adenosylmethionine (SAM) or not .

Pharmacokinetics

The compound is a liquid at 20°c , which may influence its absorption, distribution, metabolism, and excretion in the body.

Action Environment

The action, efficacy, and stability of N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline can be influenced by various environmental factors. For instance, the compound should be stored under inert gas and in a cool, dry place below 15°C . It should also avoid exposure to air .

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3N/c12-11(13,14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8,15H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMVDEPFTHQMEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2=CC=CC(=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585670 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

887590-43-4 |

Source

|

| Record name | N-(Cyclopropylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.